molecular formula C7H4N4S2 B12905148 2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole CAS No. 57575-91-4

2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole

Cat. No.: B12905148
CAS No.: 57575-91-4
M. Wt: 208.3 g/mol
InChI Key: PKCHRNMYDPLPNW-UHFFFAOYSA-N
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Description

2-(thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole is a heterocyclic compound that features a unique fusion of thiazole and imidazo[1,2-b][1,2,4]thiadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of thiosemicarbazide derivatives with α-haloketones, followed by oxidative cyclization to form the imidazo[1,2-b][1,2,4]thiadiazole core . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of 2-(thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer cells, it can induce apoptosis by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. These properties contribute to its diverse biological activities and make it a valuable scaffold for drug development .

Properties

CAS No.

57575-91-4

Molecular Formula

C7H4N4S2

Molecular Weight

208.3 g/mol

IUPAC Name

2-(1,3-thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole

InChI

InChI=1S/C7H4N4S2/c1-2-11-7(8-1)10-6(13-11)5-3-12-4-9-5/h1-4H

InChI Key

PKCHRNMYDPLPNW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)N=C(S2)C3=CSC=N3

Origin of Product

United States

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